molecular formula C21H24N2O3 B2667808 2-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide CAS No. 922906-48-7

2-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide

Cat. No. B2667808
CAS RN: 922906-48-7
M. Wt: 352.434
InChI Key: PRVOMIKHCCXANT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as MMMPA, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, such as acetochlor and metolachlor, undergo complex metabolic activation pathways leading to potential carcinogenicity. Studies demonstrate the comparative metabolism of these herbicides in human and rat liver microsomes, highlighting the role of cytochrome P450 isoforms in their metabolic processes. This research provides insights into the environmental and health implications of chloroacetamide herbicide exposure (Coleman et al., 2000).

Synthesis and Evaluation of Serotonin Antagonists

Research on 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), a potent 5-HT2A antagonist, explores its synthesis and in vivo evaluation as an imaging probe for serotonin receptors. Although it showed rapid blood-brain barrier penetration, its lack of tracer retention limits its use as a PET ligand for imaging serotonin receptors (Prabhakaran et al., 2006).

Protein Tyrosine Phosphatase Inhibitors for Antidiabetic Activity

Studies on the synthesis of protein tyrosine phosphatase 1B inhibitors explore the antidiabetic potential of synthesized acetamide derivatives. These compounds exhibit promising inhibitory activity against PTP1B, correlating well with antidiabetic activity in vivo, providing a basis for the development of new therapeutic agents for diabetes management (Saxena et al., 2009).

Antimicrobial Activity of Novel Acetamide Derivatives

Research into novel acetamide derivatives, such as 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides, shows promising antibacterial and antifungal activities. These compounds represent potential leads for developing new antimicrobial agents, highlighting the versatility of acetamide derivatives in medicinal chemistry (Debnath & Ganguly, 2015).

Green Synthesis of Chemical Intermediates

Studies on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, demonstrate the use of novel catalysts for efficient and environmentally friendly production methods. This research contributes to the development of sustainable manufacturing processes in the chemical industry (Zhang, 2008).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-6-9-17(14-19(15)23-12-4-3-5-21(23)25)22-20(24)13-16-7-10-18(26-2)11-8-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVOMIKHCCXANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide

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